2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-25-19-18(20(29)26(2)22(25)30)27(13-15-9-5-3-6-10-15)21(24-19)31-14-17(28)23-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEOXDVSMSSDFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide involves several steps. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the purity and yield of the product .
Chemical Reactions Analysis
2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action are still under investigation, but it is thought to affect cellular processes related to its molecular structure .
Comparison with Similar Compounds
A. Electronic Effects and Binding Affinity
- The target compound’s N-phenylacetamide group exhibits a high charge density on the carbonyl oxygen (−0.488 e), enhancing hydrogen-bonding with target proteins (e.g., kinases or receptors) .
- Substitution with electron-withdrawing groups (e.g., 3-chlorobenzyl in ) increases metabolic stability but may reduce binding affinity due to steric hindrance .
B. Solubility and Bioavailability
Biological Activity
2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H20N4O4S
- Molecular Weight : 388.44 g/mol
- CAS Number : 372979-55-0
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity . It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival.
-
Mechanism of Action :
- The compound interacts with key receptor tyrosine kinases (RTKs) such as VEGFR-2 (vascular endothelial growth factor receptor), PDGFR-β (platelet-derived growth factor receptor), and EGFR (epidermal growth factor receptor) to inhibit their activity.
- It disrupts microtubule assembly, leading to impaired cell division and ultimately inducing apoptosis in cancer cells.
-
Case Studies :
- In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer and lung cancer cell lines .
- A study reported an IC50 value indicating that this compound is effective at low concentrations compared to other known anticancer agents .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent , particularly against certain bacterial strains.
- Inhibition of Bacterial Growth :
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Solubility | Water-soluble as HCl salt |
| Plasma Protein Binding | Approximately 34% |
| Elimination Half-life | Approximately 10 hours |
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound?
The synthesis involves multi-step reactions with careful control of temperature, pH, and reagent stoichiometry. A typical route includes:
Substitution reactions at the purine core (e.g., thioether formation at the 8-position using mercaptoacetic acid derivatives) .
Amide coupling between the sulfanyl-acetic acid intermediate and aniline derivatives, often mediated by coupling agents like EDCI or HOBt .
Purification via column chromatography or recrystallization to achieve >95% purity .
| Key Parameters | Typical Conditions |
|---|---|
| Reaction temperature | 60–80°C for substitution reactions |
| pH control | Neutral to slightly basic (pH 7–8) |
| Solvent system | DMF or DMSO for polar intermediates |
Q. Which spectroscopic methods are critical for structural confirmation?
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of substitutions (e.g., benzyl vs. methyl groups) and amide bond formation .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives (e.g., purine ring conformation) .
Q. How can researchers screen for basic biological activity?
- In vitro enzyme assays : Test inhibition of adenosine deaminase or kinases due to structural resemblance to purine-based inhibitors .
- Cellular cytotoxicity assays : Use MTT or ATP-based viability tests in cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data?
Contradictions may arise from impurities, assay variability, or target promiscuity. Mitigation strategies:
Q. What strategies improve regioselectivity in functionalizing the purine core?
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Systematic substitution : Vary the benzyl (e.g., 4-methylbenzyl) and acetamide (e.g., N-aryl vs. N-alkyl) groups .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs using X-ray crystallography .
| SAR Modifications | Biological Impact |
|---|---|
| Benzyl group substitution | Alters lipophilicity and membrane penetration |
| Acetamide N-substituent | Influences target selectivity (e.g., kinase vs. receptor) |
Q. What advanced techniques characterize electrochemical properties?
Q. How to address stability issues in aqueous buffers?
- pH-dependent stability studies : Use HPLC to monitor degradation rates at pH 4–9 .
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
Cross-Disciplinary Applications
Q. Can this compound be applied in non-biological research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
